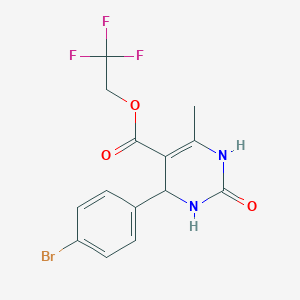![molecular formula C28H26N2O3S B4933794 N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as BAY 43-9006, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. BAY 43-9006 is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 exerts its anti-tumor effects through a complex mechanism of action that involves the inhibition of several kinases involved in tumor growth and angiogenesis. By blocking the activity of these kinases, this compound 43-9006 disrupts signaling pathways that are critical for tumor cell survival and proliferation, leading to tumor cell death.
Biochemical and physiological effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in tumor cells, and enhance the immune response to tumors. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 has several advantages for use in lab experiments, including its broad-spectrum kinase inhibition activity and its ability to induce apoptosis in tumor cells. However, there are also some limitations to its use, including its relatively low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006. One area of interest is the development of new cancer therapies that combine this compound 43-9006 with other drugs or treatment modalities to enhance its anti-tumor effects. Another area of interest is the development of new formulations of this compound 43-9006 that improve its solubility and bioavailability. Additionally, there is ongoing research into the mechanisms of action of this compound 43-9006 and the identification of new targets for cancer therapy.
Métodos De Síntesis
The synthesis of N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 involves several steps, starting with the reaction of 2,3-dimethyl aniline with p-bromobenzoyl chloride to form 2,3-dimethyl-N-(4-bromobenzoyl)aniline. This intermediate is then reacted with 2-biphenylsulfonyl chloride to form N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-bromobenzamide, which is subsequently treated with potassium carbonate and methyl iodide to yield the final product, this compound 43-9006.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide 43-9006 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, VEGFR-2, and PDGFR-β. This broad-spectrum activity makes this compound 43-9006 a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-19-10-9-15-25(21(19)3)30-34(32,33)27-18-23(17-16-20(27)2)28(31)29-26-14-8-7-13-24(26)22-11-5-4-6-12-22/h4-18,30H,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJGCFWPRMOPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
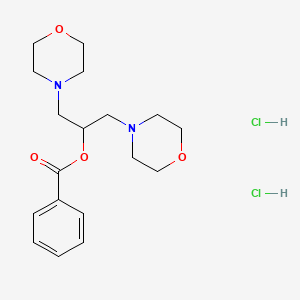
amino]-1-phenylethanol](/img/structure/B4933724.png)
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
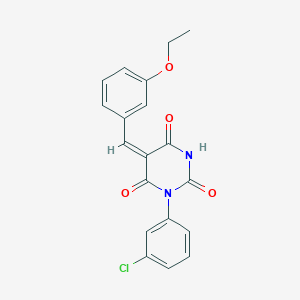
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B4933753.png)
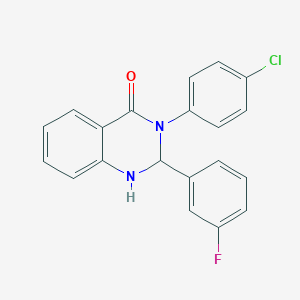
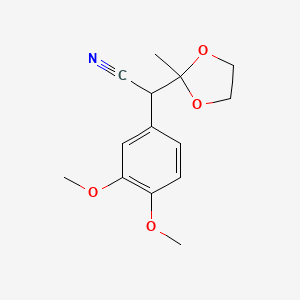
![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933786.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
